2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S/c8-5-2-3-1-4(7(10)11)9-6(3)12-5/h1-2,9H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGNHUJSAKAIRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1C=C(S2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid typically involves the cyclocondensation of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or its ethyl ester in the presence of a base such as sodium ethoxide (EtONa) in ethanol (EtOH) at room temperature . The reaction proceeds smoothly, yielding the desired product in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid (C7H4ClNO2S) is a heterocyclic compound with a molecular weight of 201.63 g/mol that is used in scientific research for a variety of applications .
Scientific Research Applications
This compound serves as a building block in chemistry for synthesizing complex heterocyclic compounds and creating new synthetic methodologies. It is also studied in biology for its potential antimicrobial and anticancer properties, and in medicine as a potential therapeutic agent for various diseases. In industry, it is used to develop new materials and as an intermediate in synthesizing pharmaceuticals and agrochemicals.
Reaction Types
This compound can undergo several chemical reactions:
- Oxidation Oxidation can form oxidized derivatives under specific conditions.
- Reduction Functional groups in the molecule can be modified through reduction reactions.
- Substitution The chlorine atom can be substituted with nucleophiles to create substituted derivatives.
Comparison to Similar Compounds
This compound can be compared to thieno[2,3-b]pyrrole-2-carboxylic acid and thieno[2,3-b]pyrrole-4-carboxylic acid, which share the same core structure but lack the chlorine substitution or have the carboxylic acid group at a different position. The specific substitution pattern of this compound gives it unique chemical and biological properties.
This compound has potential biological activities, particularly as an inhibitor in biochemical pathways.
Enzyme Inhibition
The compound may act as an inhibitor of glycogen phosphorylase, which is important in glucose metabolism. Inhibition of glycogen phosphorylase may help to treat diabetes by lowering blood glucose levels and improving metabolic control in diabetic patients.
Case Studies and Research Findings
- A study detailed the crystal structure of Mycobacterium tuberculosis malate synthase in complex with this compound. The compound acted as a fragment-based inhibitor by inducing conformational changes in the enzyme's active site, which is critical for substrate exchange during catalysis .
- A related compound showed an IC50 value of 20 nM, showing strong inhibitory potential against malate synthase .
- Derivatives of thieno[2,3-b]pyrrole compounds may help manage insulin resistance and other metabolic disorders. Inhibiting glycogen phosphorylase can help more effectively regulate glucose levels, presenting a therapeutic avenue for non-insulin-dependent diabetes mellitus (NIDDM).
Mechanism of Action
The mechanism of action of 2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as malate synthase in Mycobacterium tuberculosis, by binding to the active site and interfering with the enzyme’s function . This inhibition can lead to the disruption of essential metabolic pathways, ultimately affecting the survival and proliferation of the target organism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their differentiating features:
Key Structural and Functional Differences
Core Heterocycle Variations: Thieno[2,3-b]pyrrole (target compound) vs. pyrrolo[2,3-c]pyridine: Sulfur in the thieno ring increases electron-withdrawing effects compared to nitrogen-rich pyrrolo-pyridine, altering reactivity in electrophilic substitutions . Furo[2,3-b]pyrrole: Replacing sulfur with oxygen reduces ring aromaticity and increases polarity, impacting solubility .
Substituent Effects :
- Chlorine (electron-withdrawing) vs. formyl (electron-withdrawing but reactive): Chlorine enhances stability, while formyl groups enable nucleophilic additions .
- Carboxylic acid vs. ester : The -COOH group offers hydrogen-bonding capability and acidity (pKa ~3–4), whereas esters are more lipophilic and hydrolyzable .
Biological Activity: Thieno-pyrrole derivatives with acetyl/methyl groups () show antimicrobial activity, suggesting that substituent bulkiness and hydrophobicity influence bioactivity. The chloro-carboxylic acid variant lacks direct bioactivity data but may serve as a precursor for active molecules .
Biological Activity
2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is a heterocyclic compound with the molecular formula and a molecular weight of 201.63 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various biochemical pathways.
- IUPAC Name : this compound
- CAS Number : 332099-03-3
- PubChem CID : 10442820
- Appearance : Powder
- Storage Temperature : Room Temperature
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its interaction with enzymes and its potential therapeutic applications.
Enzyme Inhibition
One of the significant areas of research involves its role as an inhibitor of glycogen phosphorylase. Glycogen phosphorylase is crucial in glucose metabolism, and its inhibition can have implications for treating conditions like diabetes. Studies have indicated that compounds similar to this compound exhibit promising inhibitory effects on this enzyme, which may lead to lower blood glucose levels and improved metabolic control in diabetic patients .
Case Studies and Research Findings
-
Interaction with Mycobacterium tuberculosis Malate Synthase :
- A study published in the Journal of Biological Chemistry detailed the crystal structure of Mycobacterium tuberculosis malate synthase in complex with this compound. The findings suggested that this compound could act as a fragment-based inhibitor by inducing conformational changes in the enzyme's active site, which is critical for substrate exchange during catalysis .
- The study reported an IC50 value of 20 nM for a related compound, indicating strong inhibitory potential against malate synthase .
-
Potential Applications in Diabetes Management :
- Research has indicated that derivatives of thieno[2,3-b]pyrrole compounds may be beneficial in managing insulin resistance and other metabolic disorders. Inhibiting glycogen phosphorylase can help regulate glucose levels more effectively, presenting a therapeutic avenue for non-insulin-dependent diabetes mellitus (NIDDM) .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes and purification strategies for 2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid?
-
Methodological Answer : Synthesis typically involves cyclization of precursor heterocycles, such as thiophene or pyrrole derivatives, followed by chlorination and carboxylation. For example, chlorination at the 2-position can be achieved using POCl₃ or other chlorinating agents under controlled conditions. Purification often employs high-performance liquid chromatography (HPLC) with ≥98% purity thresholds, as validated in related heterocyclic syntheses . Reverse-phase chromatography with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is recommended for isolating the carboxylic acid form.
-
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄ClNO₂S | |
| Common Impurities | Unreacted precursors, isomers |
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation combines X-ray crystallography (for solid-state analysis) and spectroscopic techniques :
- X-ray : The ligand-bound structure in PDB entry 5LA reveals bond angles and torsional conformations .
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) and chlorine coupling patterns.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 216.94 (calculated for C₇H₄ClNO₂S) .
Advanced Research Questions
Q. What computational strategies predict the compound’s interaction with biological targets like D-amino acid oxidase (DAO)?
- Methodological Answer :
-
Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to DAO’s active site, leveraging the PDB 5LA framework for ligand-receptor constraints .
-
MD Simulations : Conduct 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of hydrogen bonds between the carboxylic acid group and DAO residues (e.g., Arg-283) .
-
Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinity (ΔG) for structure-activity relationship (SAR) studies .
Q. How does this compound inhibit D-amino acid oxidase, and what assays validate its pharmacological activity?
- Methodological Answer :
-
In Vitro Assays :
-
Enzyme Inhibition : Measure IC₅₀ via fluorometric assays using D-serine as substrate. Reported IC₅₀ values for related thienopyrroles range from 0.5–5 μM .
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Kinetic Analysis : Lineweaver-Burk plots determine inhibition modality (e.g., competitive vs. non-competitive).
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In Vivo Models :
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Rodent Pain Models : Evaluate analgesia in formalin-induced tonic pain assays. Dose-dependent reduction in pain response (e.g., 10–30 mg/kg, i.p.) correlates with DAO inhibition .
Q. What are the challenges in derivatizing this compound for SAR studies?
- Methodological Answer :
-
Functionalization : The chloro group allows for cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl moieties. However, the electron-deficient thienopyrrole core may require palladium catalysts with bulky ligands (e.g., SPhos) to prevent decomposition .
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Carboxylic Acid Modifications : Esterification (e.g., methyl esters) improves cell permeability but requires hydrolysis assays to confirm prodrug activation .
- Data Table :
| Derivative | Modification Site | Bioactivity Trend |
|---|---|---|
| Methyl Ester | COOH → COOCH₃ | Increased LogP, reduced IC₅₀ |
| Amide Analog | COOH → CONHR | Enhanced target selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
